
3-(Benzyloxy)-4-methoxybenzaldehyde oxime
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime derivatives has been explored in various studies. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde was achieved from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, yielding an 82.26% overall yield under optimized conditions . Similarly, the synthesis of related compounds, such as Ni(II) Schiff base complexes with 4-methoxy-3-benzyloxybenzaldehyde thiosemicarbazide, has been reported, demonstrating the versatility of these compounds in forming complexes with potential commercial applications due to their significant antioxidant and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, N'-(4-Benzyloxy-3-methoxybenzylidene)benzohydrazide, reveals that the central vanillin system forms dihedral angles with the planes of the benzohydrazide and benzyl groups, which is indicative of the compound's conformation . The crystal structures of other methoxybenzaldehyde oxime derivatives have also been characterized, showing different conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical behavior .
Chemical Reactions Analysis
The reactivity of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime derivatives has been explored in the context of forming various complexes and polymorphs. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene led to the synthesis of a compound with a unique structure characterized by spectroscopic methods . Additionally, the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide resulted in the formation of a Schiff base, which was stabilized by intermolecular N—H⋯O hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the solid-state stability of these compounds, which is often influenced by intra- and intermolecular hydrogen bonding . The presence of methoxy and benzyloxy groups in these compounds contributes to their unique chemical properties, such as antioxidant and antimicrobial activities, as well as their interactions with DNA, which have been evaluated through absorption, emission, and melting temperature methods .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- The compound has been synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
- Crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including 3-(Benzyloxy)-4-methoxybenzaldehyde oxime, have been studied, revealing different conformations and hydrogen-bonding patterns (L. Gomes et al., 2018).
Anticancer Activity :
- A study on benzyloxybenzaldehyde derivatives, including variants similar to 3-(Benzyloxy)-4-methoxybenzaldehyde oxime, showed significant anticancer activity against HL-60 cells. These compounds were found to arrest cell cycle progression at the G2/M phase and induce cell apoptosis (Chin-Fen Lin et al., 2005).
Chemical Transformation and Drug Design :
- Research on the synthesis of highly functionalized phenolic diaryl ethers, potentially interesting as new scaffolds for drug design, involved compounds related to 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (Corinne Vanucci-Bacqué et al., 2014).
- Another study explored the transformation of aryloximes to corresponding arylaldehydes, an important oxidative transformation in synthetic chemistry, which is relevant to derivatives of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (S ManjunathaA et al., 2021).
Molecular Docking and Interactions :
- Molecular docking investigations on methoxybenzaldehyde, closely related to 3-(Benzyloxy)-4-methoxybenzaldehyde oxime, have been conducted to understand its structural and electronic properties, intermolecular interactions, and potential inhibitory activity on enzymes like Tyrosinase (H. Ghalla et al., 2018).
Spectroscopic and Structural Characterizations :
- Studies have been conducted on benzyloxybenzaldehyde derivatives, focusing on their spectroscopic and structural characterizations. This research is relevant for understanding the properties of compounds like 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (H. Güler et al., 2012).
Synthesis of Derivatives and Complexes :
- The synthesis of various derivatives and complexes involving benzyloxybenzaldehyde has been explored, which is essential for understanding the chemical versatility and potential applications of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (E. Swayze, 1997).
Direcciones Futuras
Oximes, including “3-(Benzyloxy)-4-methoxybenzaldehyde oxime”, have shown potential in various areas of research. For instance, they have been used as building blocks in the synthesis of various heterocyclic compounds . They also have potential therapeutic applications, including anticancer and anti-inflammatory activities . Future research could focus on exploring these and other potential applications of “3-(Benzyloxy)-4-methoxybenzaldehyde oxime” and related compounds .
Propiedades
IUPAC Name |
(NE)-N-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-7-13(10-16-17)9-15(14)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROGBWOMGLWJX-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methoxybenzaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



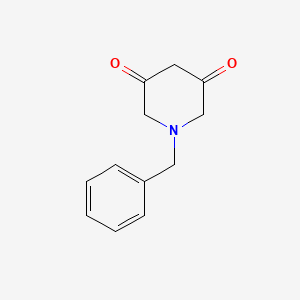
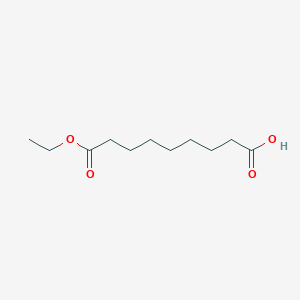
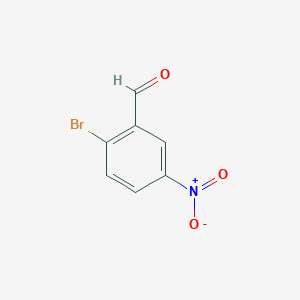
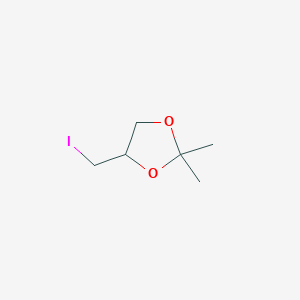

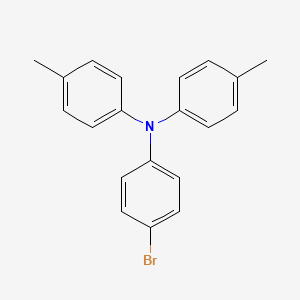
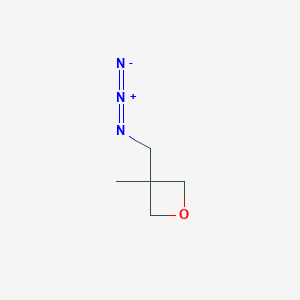
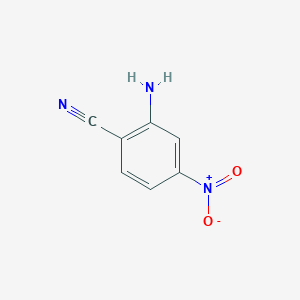
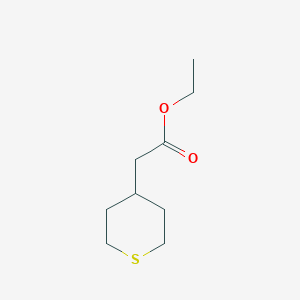
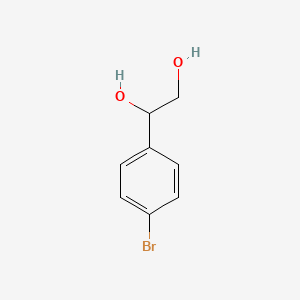
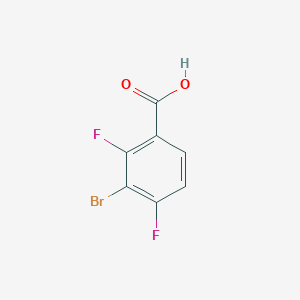
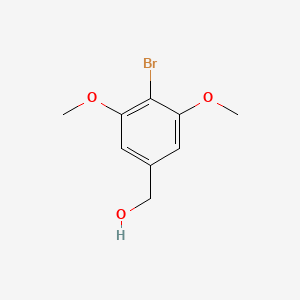
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)